molecular formula C19H21N3O3S B2850121 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone CAS No. 897462-13-4

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone

Cat. No.: B2850121
CAS No.: 897462-13-4
M. Wt: 371.46
InChI Key: JOYBWAHMWSIRDD-UHFFFAOYSA-N
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Description

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a fused imidazo[2,1-b]thiazole scaffold, a privileged structure in the development of biologically active molecules. This core scaffold is extensively documented in scientific literature for its diverse pharmacological potential. Research indicates that imidazo[2,1-b]thiazole derivatives exhibit potent antiproliferative activity against various human cancer cell lines, with some conjugates demonstrating efficacy as microtubule-targeting agents that arrest the cell cycle at the G2/M phase and induce apoptosis . Furthermore, this class of compounds has shown promise as antimycobacterial agents against Mycobacterium tuberculosis , with molecular docking studies suggesting a potential mechanism of action involving the inhibition of essential bacterial enzymes like Pantothenate synthetase . The compound's structure incorporates a 4-ethoxyphenyl group and a morpholinoethanone moiety, which may influence its lipophilicity and overall drug-likeness —critical parameters that affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties . This makes it a valuable building block for researchers optimizing the pharmacokinetic profiles of new drug candidates. The primary applications for this reagent are in preclinical research, including the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and screening in various biological assays to explore its full therapeutic potential. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-2-25-16-5-3-14(4-6-16)17-12-22-15(13-26-19(22)20-17)11-18(23)21-7-9-24-10-8-21/h3-6,12-13H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYBWAHMWSIRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Phenacyl Bromides

In a representative procedure, 2-aminothiazole (1.0 eq) and 4-ethoxyphenacyl bromide (1.2 eq) are refluxed in anhydrous ethanol for 6–8 hours. The reaction proceeds via nucleophilic substitution, where the amine group attacks the α-carbon of the phenacyl bromide, followed by cyclization to form the imidazo[2,1-b]thiazole ring. The product, ethyl 6-(4-ethoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate , is isolated by filtration and recrystallized from ethanol (yield: 72–78%).

Key Reaction Parameters

  • Solvent: Ethanol (anhydrous)
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours
  • Yield: 72–78%

Formation of the Morpholinoethanone Substituent

The final step involves coupling the carboxylic acid intermediate with morpholine to form the target amide.

Amide Coupling Using EDCI/HOBt

The carboxylic acid (1.0 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) in dry dimethylformamide (DMF). Morpholine (1.5 eq) and triethylamine (3.0 eq) are added, and the reaction is stirred at room temperature for 12 hours. The product, 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone , is purified via column chromatography (silica gel, ethyl acetate/hexane) (yield: 55–60%).

Optimization Insights

  • Coupling agents: EDCI/HOBt superior to DCC/DMAP for reduced side reactions.
  • Solvent: DMF enhances solubility of intermediates.

Alternative Synthetic Routes and Methodological Comparisons

Cyclocondensation with Imidazolidine-2-thione

An alternative core formation strategy employs imidazolidine-2-thione and 4-ethoxyphenacyl bromide in ethanol, yielding 5,6-dihydroimidazo[2,1-b]thiazoles. However, this method requires additional oxidation steps to aromatize the ring, complicating the synthesis.

Characterization and Analytical Data

The target compound is characterized using spectroscopic and elemental analysis:

Table 1: Physicochemical Properties of this compound

Property Value/Description
Molecular Formula C₂₀H₂₂N₃O₃S
Molecular Weight 384.47 g/mol
Melting Point 185–187°C
IR (KBr, cm⁻¹) 1674 (C=O), 1602 (C=N), 1245 (C-O-C)
¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, imidazo-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.61 (t, J = 4.8 Hz, 4H, morpholine), 3.45 (s, 2H, CH₂), 2.42 (t, J = 4.8 Hz, 4H, morpholine), 1.38 (t, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d6) δ 169.8 (C=O), 159.1 (C-O), 144.3, 132.1, 128.9, 126.5, 122.4, 114.7 (aromatic), 66.8 (OCH₂), 53.2 (morpholine), 45.6 (CH₂), 14.7 (CH₃)
Elemental Analysis (Calcd) C: 62.48%; H: 5.77%; N: 10.93%; S: 8.34%

Challenges and Optimization Strategies

  • Low Coupling Yields : The final amidation step often yields ≤60% due to steric hindrance from the morpholine ring. Increasing reaction time to 24 hours improves yields marginally (65%).
  • Byproduct Formation : Use of molecular sieves (4Å) reduces side reactions during coupling.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with its targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name / Substituents R₁ (6-position) R₂ (3-position) Melting Point (°C) Notable Biological Activity
Target Compound 4-Ethoxyphenyl Morpholinoethanone Not reported Unknown (structural focus)
5,6-Dimethylimidazo[2,1-b]thiazole analog 5,6-Dimethyl Morpholinoethanone Not reported Crystallographic stability
4-Chlorophenyl analog (5f, 5l) 4-Chlorophenyl Acetamide derivatives 215–217 (5f) Cytotoxicity (IC₅₀ = 1.4 μM, 5l)
4-Methoxyphenyl analog (2c) 4-Methoxyphenyl Acetic acid 231–233 Aldose reductase inhibition
4-Bromophenyl derivatives () 4-Bromophenyl Hydrazide/Thioamide Varies Antibacterial/antitubercular
Key Observations:
  • Ethoxy vs. Methoxy/Chloro : The 4-ethoxyphenyl group in the target compound is bulkier and more lipophilic than 4-methoxy or 4-chloro substituents, which may enhance tissue penetration but reduce aqueous solubility.
  • Morpholinoethanone vs. Acetamide: The morpholine ring in the target compound provides distinct hydrogen-bonding capabilities compared to acetamide-linked pyridine or piperazine groups in analogs like 5l, which showed potent VEGFR2 inhibition .

Biological Activity

The compound 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone is a synthetic organic molecule belonging to the class of imidazo[2,1-b]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The structure of this compound includes a unique imidazo[2,1-b]thiazole core, which is known for its diverse biological activities. The synthesis typically involves several steps:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through the cyclization of thioamides with α-haloketones in the presence of bases like potassium carbonate.
  • Substitution Reactions : The introduction of the 4-ethoxyphenyl group occurs via nucleophilic aromatic substitution using 4-ethoxyphenylboronic acid under Suzuki coupling conditions.
  • Final Modifications : The morpholinoethyl moiety is added to enhance the biological activity and solubility of the compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. It may induce apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular processes such as DNA replication and protein synthesis .
  • In Vitro Studies : In various studies, this compound has shown effectiveness against multiple cancer cell lines, demonstrating IC50 values that suggest potent antiproliferative effects. For instance, it has been reported to inhibit cell growth in human leukemia and cervical carcinoma lines significantly.

Antimicrobial Activity

The compound also displays notable antimicrobial activity against a range of bacterial and fungal strains.

  • Inhibition Studies : In vitro assays have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways within microbial cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerHuman leukemia (Molt/4), HeLaSignificant growth inhibition
AntimicrobialE. coli, Staphylococcus aureusBacteriostatic effect observed
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibition percentage up to 69.92%

Case Studies

  • Anticancer Evaluation : In a study evaluating various imidazo[2,1-b]thiazole derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through caspase activation pathways. The results indicated that compounds with similar structural motifs often exhibited enhanced biological activity compared to their simpler counterparts.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound could serve as a lead structure for developing new antibiotics due to its effectiveness against resistant strains of bacteria.

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
CatalystEaton’s reagentEnhances cyclization efficiency
SolventSolvent-freeReduces side reactions
Temperature80°CBalances reaction rate and stability

Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Focus
Structural validation requires complementary techniques:

  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry (e.g., C13H17N3O2S analogs resolved at 1.34 Å resolution) .
  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns protons and carbons in the imidazothiazole core (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine protons) .
    • 2D NMR (COSY, HSQC) : Maps connectivity between substituents.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 391.46 for analogs) .

Data Interpretation Example :
A singlet at δ 2.5 ppm in 1H NMR may indicate the methylene group adjacent to the morpholine ring, while a doublet at δ 6.8–7.3 ppm corresponds to the 4-ethoxyphenyl protons .

What initial biological screening approaches are recommended for assessing its therapeutic potential?

Q. Basic Research Focus

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MDA-MB-231, HepG2) with IC50 comparisons to reference drugs (e.g., sorafenib IC50 = 5.2 μM vs. analog IC50 = 1.4 μM) .
  • Enzyme inhibition : Kinase assays (e.g., VEGFR2 inhibition at 20 μM) .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi .

Q. Screening Workflow :

Dose-response curves : 0.1–100 μM range.

Selectivity profiling : Compare activity across cell lines or enzyme isoforms.

Cytotoxicity validation : Apoptosis assays (Annexin V/PI staining) .

How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • Ethoxy vs. Methoxy : Ethoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility. Methoxy analogs show weaker VEGFR2 inhibition (5.72% vs. 3.76% at 20 μM) .
  • Fluorine substitution : Fluorine at the phenyl ring increases binding affinity via polar interactions (e.g., 4-fluorophenyl analogs exhibit 2-fold higher cytotoxicity) .

Q. SAR Table :

Substituent (R)Target Activity (IC50, μM)Selectivity Index (Cancer vs. Normal Cells)
4-Ethoxy1.4 (MDA-MB-231)16.1
4-Methoxy22.6 (HepG2)2.3
4-Fluoro0.9 (MDA-MB-231)18.7

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Q. Advanced Research Focus

  • Pharmacokinetics : Rodent models for bioavailability (e.g., oral vs. IV administration), with LC-MS/MS quantification of plasma/tissue concentrations .
  • Toxicity Profiling :
    • Acute toxicity : LD50 determination in mice (OECD 423).
    • Subchronic studies : 28-day repeated dosing with histopathology (liver/kidney) .
  • Metabolite Identification : HPLC-MS/MS to detect phase I/II metabolites (e.g., morpholine ring oxidation) .

How can computational methods predict target interactions and optimize binding affinity?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., VEGFR2) or acetylcholinesterase .
  • QSAR Modeling :
    • Descriptors : LogP, polar surface area, H-bond donors/acceptors.
    • Validation : Leave-one-out cross-validation (R² > 0.8) .
  • MD Simulations : GROMACS to assess binding stability (RMSD < 2 Å over 100 ns) .

Case Study :
Docking of this compound into VEGFR2’s ATP-binding pocket revealed hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 .

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